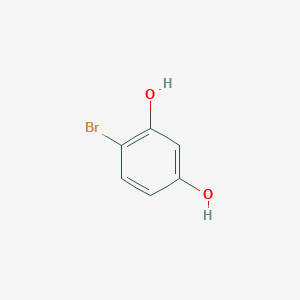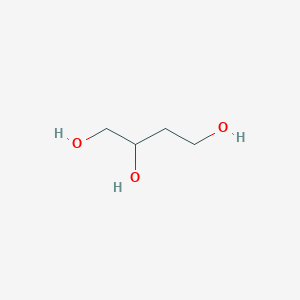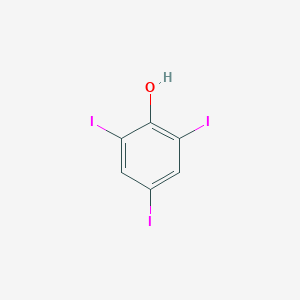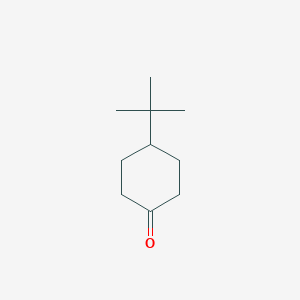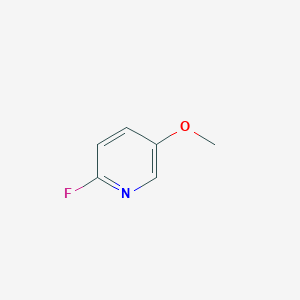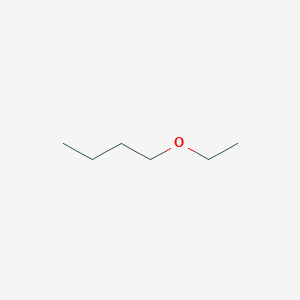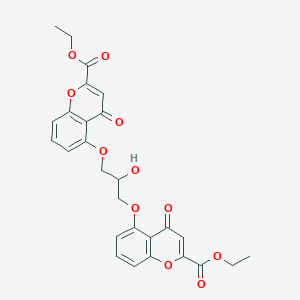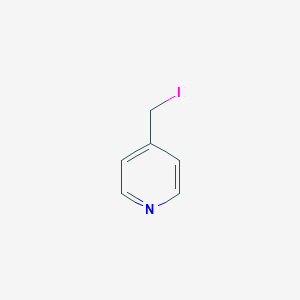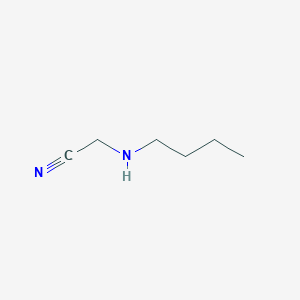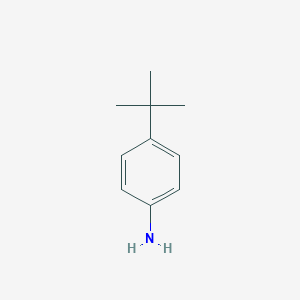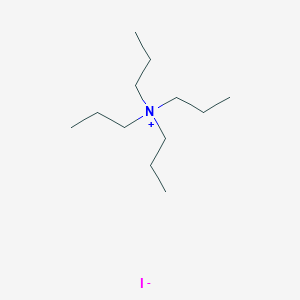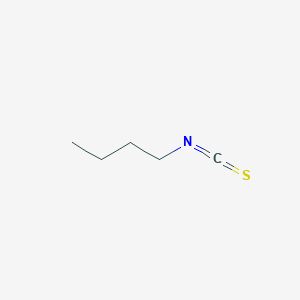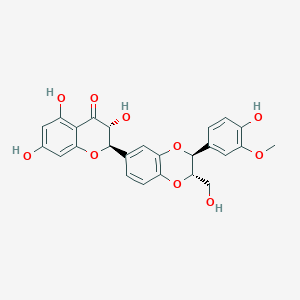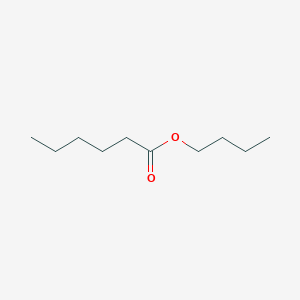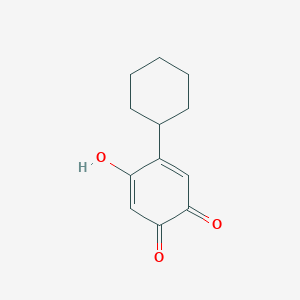
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone (CHQ) is a synthetic quinone compound that has been widely used in scientific research. It has been found to have several biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves its ability to undergo redox reactions with biological molecules. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can act as an electron acceptor, which results in the oxidation of the biological molecule, or as an electron donor, which results in the reduction of the biological molecule. This redox reaction can lead to changes in the structure and function of the biological molecule, which can be studied using various techniques, including spectroscopy and chromatography.
Biochemische Und Physiologische Effekte
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been found to have several biochemical and physiological effects, including the inhibition of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in lab experiments is its ability to undergo redox reactions with biological molecules, which makes it a valuable tool for studying various biological processes. However, 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has some limitations, including its stability and solubility in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in scientific research. One of the areas of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of new synthesis methods for 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone, which can improve its yield and purity. Additionally, the study of the interaction of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone with biological molecules using advanced techniques, such as molecular docking and simulation, can provide valuable insights into its mechanism of action.
Synthesemethoden
The synthesis of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves the reaction of cyclohexanone with hydroquinone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, which results in the formation of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone. The yield of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can be improved by using a more efficient catalyst and optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been used in various scientific research studies due to its ability to act as an electron acceptor and donor. It has been found to be effective in studying the redox reactions of various biological molecules, including proteins, enzymes, and DNA. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has also been used in the study of oxidative stress, which is involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
CAS-Nummer |
129046-56-6 |
|---|---|
Produktname |
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone |
Molekularformel |
C12H14O3 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
InChI-Schlüssel |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Kanonische SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Synonyme |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



